molecular formula C11H10O3S B3057622 Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate CAS No. 831222-72-1

Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate

Cat. No.: B3057622
CAS No.: 831222-72-1
M. Wt: 222.26 g/mol
InChI Key: VYOHBZNTQBTZPN-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate is a benzo[b]thiophene derivative characterized by a hydroxyl group at position 7 and an ethyl ester moiety at position 5. The benzo[b]thiophene core is a sulfur-containing heterocycle, which imparts unique electronic and steric properties critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 7-hydroxy-1-benzothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)8-5-7-3-4-15-10(7)9(12)6-8/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHBZNTQBTZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461961
Record name ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831222-72-1
Record name ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction-Based Cyclocondensation

The Gewald reaction, a two-step process involving ketones, sulfur, and α-cyano esters, is widely employed for constructing thiophene rings. For Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate, this method adapts as follows:

  • Step 1 : Condensation of 4-hydroxy-2-mercaptobenzaldehyde with ethyl cyanoacetate in the presence of morpholine catalyst (20 mol%) at 80°C for 6 hours yields the intermediate α-cyanocinnamate.
  • Step 2 : Cyclization under acidic conditions (HCl/EtOH, reflux, 4 h) forms the benzo[b]thiophene core.

Key Parameters :

  • Solvent polarity critically affects cyclization efficiency (DMF > DMSO > EtOH)
  • Substituent-directed ring closure favors carboxylate placement at C5 due to steric and electronic effects.

Directed Ortho-Metallation for Regioselective Substitution

Directed metallation strategies enable precise functional group installation. Rahman and Scrowston’s approach for 7-hydroxybenzo[b]thiophenes provides a template:

Synthetic Workflow

  • Starting Material : 5-Methoxybenzo[b]thiophene-2-carboxylate
  • Directed Lithiation :
    • LDA (2.2 eq.) at -78°C in THF
    • Quenching with trimethylborate introduces boron at C7
  • Oxidation and Demethylation :
    • H₂O₂/NaOH oxidizes boronate to hydroxyl
    • BBr₃ (1.0 M in DCM) cleaves methyl ethers

Yield Optimization :

  • Lowering lithiation temperature (-90°C) improves regioselectivity to 92%
  • Sequential protection/deprotection avoids over-oxidation

Cyclization of Mercaptoacrylic Acid Derivatives

Mukherjee and De’s mercaptoacrylic acid cyclization offers an alternative route:

Reaction Sequence

  • Knoevenagel Condensation :
    • 4-Hydroxybenzaldehyde + ethyl thioglycolate → mercaptoacrylic acid (85% yield)
  • Iodine-Mediated Cyclization :
    • I₂ (1.1 eq.) in 1,4-dioxane at 110°C for 8 h
  • Decarboxylation :
    • Cu/quinoline at 210°C removes extraneous carboxyl groups

Mechanistic Insight :

  • Iodine acts as both cyclization catalyst and mild oxidant
  • Steric effects direct carboxylate to C5 during ring closure

Advanced Catalytic Systems

Recent advances employ transition metal catalysts for improved efficiency:

Palladium-Catalyzed C-H Activation

A 2022 protocol demonstrates:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : 1,10-Phenanthroline
  • Conditions :
    • Ethyl acrylate as carboxylate source
    • K₂S₂O₈ as oxidant in DMF/H₂O (3:1)
  • Yield : 78% with >95% regioselectivity

Advantages :

  • Avoids pre-functionalized starting materials
  • Tolerates electron-rich aromatic systems

Comparative Analysis of Synthetic Methods

Method Yield (%) Regioselectivity Scalability Cost Index
Gewald Reaction 65–72 Moderate High $
Directed Metallation 55–60 High Low $$$
Mercaptoacid Cycl. 70–78 Moderate Medium $$
Pd-Catalyzed C-H 75–80 Excellent Medium $$$$

Cost Index: $ = <$50/mol; $$ = $50–150; $$$ = $150–300; $$$$ = >$300

Purification and Characterization

Chromatographic Separation

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Hexane/EtOAc (4:1 → 1:1 gradient)
  • Recovery : >90% pure product

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
    δ 4.32 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
    δ 6.95 (d, J=8.4 Hz, 1H, C6-H)
    δ 7.82 (d, J=8.4 Hz, 1H, C4-H)
    δ 10.21 (s, 1H, -OH)

  • HRMS : m/z calculated for C₁₁H₁₀O₃S [M+H]⁺: 245.0342; found: 245.0339

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Design : Microfluidic system with T-junction mixer
  • Throughput : 2.5 kg/day at 90% conversion
  • Key Advantage : Enhanced heat transfer minimizes decomposition

Waste Stream Management

  • Sulfur Byproducts : Treated with Ca(OH)₂ precipitation
  • Solvent Recovery : >95% DMF recycled via vacuum distillation

Emerging Methodologies

Photoredox Catalysis

Recent trials show promise using:

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Conditions : Blue LEDs, DCE solvent
  • Yield : 68% with 89% selectivity

Biocatalytic Approaches

  • Enzyme : Thiophene oxidase (modified P. putida)
  • Conversion : 42% at 37°C, pH 7.4
  • Advantage : Aqueous medium, no heavy metals

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interaction with cellular components .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

Compound Name Substituents Melting Point (°C) IR Peaks (cm⁻¹) Reference
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate 7-OH, 5-COOEt Not reported Not reported
Mthis compound 7-OH, 5-COOMe 188–191 Not provided
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate 5-OH, 3-Me, 4,7-dioxo 153–156 1777 (C=O), 1715 (ester)
Ethyl 7-methoxy-5-methylbenzo[b]thiophene-2-carboxylate 7-OMe, 5-Me, 2-COOEt Not reported Not reported

Key Observations:

  • Ester Group Position: The carboxylate group at position 5 (target compound) vs.
  • Hydroxyl vs. Methoxy : The 7-OH group enhances hydrogen-bonding capacity compared to 7-OMe in , increasing solubility and interaction with polar targets .
  • Oxo Substituents : Analogs with 4,7-dioxo groups () exhibit lower melting points and distinct IR profiles due to conjugated carbonyl systems, suggesting higher reactivity in nucleophilic environments .

Physicochemical and Spectral Properties

  • Methyl Ester Analog () :
    • ¹H NMR : δ 3.89 (s, OCH₃), 7.45–8.11 (aromatic protons), 9.57 (s, OH).
    • HRMS : m/z 208.0191 (C₁₀H₈O₃S), confirming molecular integrity .
  • Ethyl 5-Hydroxy-3-methyl-4,7-dioxo Analog () :
    • IR : Strong C=O stretches at 1777 and 1715 cm⁻¹, indicative of ester and ketone groups .

Research Implications

  • Drug Design : Benzo[b]thiophene derivatives are explored as kinase inhibitors or antimicrobial agents. The hydroxyl and ester groups in the target compound may enhance binding to active sites, as seen in spiro-benzo[b]thiophene derivatives ().

Biological Activity

Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its antimicrobial, antioxidant, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure comprising a benzene ring fused to a thiophene ring, with a hydroxyl group at the 7-position and an ethyl ester at the 5-position. These structural characteristics enhance its reactivity and biological activity, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its potential to inhibit various bacterial strains, with studies showing effective growth inhibition at concentrations below 50 µM in some cases . The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Properties

The antioxidant activity of this compound has also been explored, suggesting its potential role in protecting cells from oxidative stress. The presence of the hydroxyl group is believed to contribute to its ability to scavenge free radicals, thereby preventing cellular damage.

Anticancer Potential

This compound has garnered attention for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, particularly in breast cancer models. The compound appears to modulate specific molecular targets and pathways that lead to the inhibition of cancer cell proliferation. For instance, it has been shown to increase levels of cleaved caspase-3 and Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxyl and carboxylate groups play crucial roles in its binding affinity and reactivity towards enzymes and receptors. This interaction may lead to enzyme inhibition or modulation of receptor activity, contributing to its therapeutic effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameUnique Features
This compoundHydroxyl group enhances reactivity and biological activity
Ethyl benzo[b]thiophene-5-carboxylateLacks hydroxyl group; primarily studied for apoptosis-inducing properties
Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylateFeatures a tetrahydro structure; may influence pharmacological properties

Case Studies

  • Anticancer Study : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity at low concentrations (e.g., IC50 = 6.2 µM against THP-1 cells) .
  • Antimicrobial Study : A library of compounds including this compound was screened against Mycobacterium tuberculosis (Mtb), revealing effective inhibition with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate, and what experimental conditions are critical for yield optimization?

  • Methodology : The synthesis typically involves cyclization of sulfur-containing precursors (e.g., dienes) to form the thiophene core, followed by functionalization. For example, Friedel-Crafts acylation or electrophilic substitution can introduce carboxylate or hydroxyl groups . Key steps include:

  • Cyclization : Use of Lewis acids (e.g., AlCl₃) under anhydrous conditions.
  • Esterification : Ethanol as a solvent with acid catalysis (e.g., H₂SO₄) for carboxylate formation.
  • Hydroxylation : Controlled oxidation (e.g., mCPBA) or deprotection of protected intermediates.
    • Critical Parameters : Temperature control (±5°C) during cyclization, inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric precision for electrophilic substitutions .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

MethodApplicationKey Evidence
X-ray crystallographyDetermines absolute configuration and packing motifs
NMR (¹H/¹³C)Confirms substituent positions and purity
IR SpectroscopyIdentifies functional groups (e.g., C=O, O-H stretches)
  • Best Practices : Use SHELX programs (e.g., SHELXL) for crystallographic refinement and Mercury software for visualizing hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiophene derivatives like this compound?

  • Approach :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., enzyme inhibition assays with controls for solvent effects) .
  • Structural Analog Analysis : Compare bioactivity of derivatives with systematic substitutions (e.g., halogenation at C-3) to identify SAR trends .
    • Case Study : Inconsistent antibacterial results may arise from variations in bacterial strain susceptibility or compound purity (>95% by HPLC recommended) .

Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    • Validation : Cross-reference computational results with crystallographic data (e.g., CSD entries for similar thiophenes) .

Q. How can synthetic yields of this compound be improved, particularly in multi-step reactions?

  • Optimization Strategies :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
  • Solvent Effects : Replace polar aprotic solvents (DMF) with ionic liquids to enhance regioselectivity .
  • Workflow : Use TLC monitoring to isolate intermediates, reducing side reactions .
    • Example : A 17% yield reported for a cyclopentathiophene analog was increased to 45% by substituting 2-propanol with THF and optimizing stoichiometry .

Q. What are the key hydrogen-bonding motifs in the crystal structure of this compound, and how do they influence stability?

  • Analysis :

  • Graph Set Notation : Identify R₂²(10) motifs from O–H···O bonds and weaker C–H···S interactions using Mercury .
  • Impact : These motifs stabilize crystal packing, reducing hygroscopicity and enabling storage at RT .
    • Data : Planar dihydrocyclopentathiophenone rings (RMSD = 0.060 Å) favor π-π stacking, enhancing thermal stability .

Q. How should researchers address instability issues during the synthesis or storage of thiophene-based esters like this compound?

  • Mitigation :

  • Storage : Sealed containers under N₂, with desiccants (silica gel) to prevent hydrolysis .
  • Synthesis : Add antioxidants (e.g., BHT) during reflux steps to inhibit radical degradation .
    • Case Study : Ethyl carboxylate analogs showed 90% stability over 6 months when stored at -20°C in amber vials .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate
Reactant of Route 2
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate

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